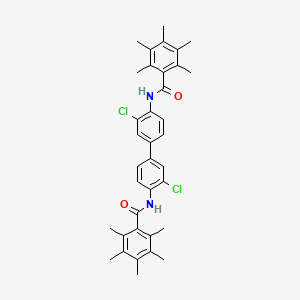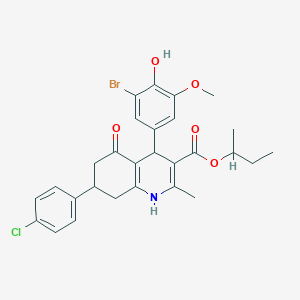![molecular formula C20H25BrN2O4S B5116655 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide, commonly known as BSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BSG is a member of the class of sulfonylurea compounds, which are known for their ability to lower blood glucose levels. In
科学的研究の応用
BSG has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of diabetes. BSG has been shown to have potent hypoglycemic effects, making it a potential candidate for the development of new diabetes treatments. Additionally, BSG has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
作用機序
The mechanism of action of BSG is not fully understood, but it is thought to work by inhibiting the activity of ATP-sensitive potassium channels in the pancreas, leading to an increase in insulin secretion. Additionally, BSG has been shown to activate AMP-activated protein kinase (AMPK), which plays a key role in regulating glucose metabolism.
Biochemical and Physiological Effects:
In addition to its hypoglycemic effects, BSG has been shown to have a number of other biochemical and physiological effects. For example, BSG has been shown to improve glucose tolerance, reduce inflammation, and improve lipid metabolism. Additionally, BSG has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of BSG for lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, BSG has been extensively studied in animal models, making it a well-characterized compound for use in lab experiments. However, one limitation of BSG is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are a number of potential future directions for research on BSG. One area of interest is the development of new diabetes treatments based on BSG. Additionally, BSG has been shown to have potential applications in the treatment of cancer and neurological disorders, and further research in these areas is warranted. Finally, there is a need for further studies on the safety and toxicity of BSG, particularly in humans.
合成法
The synthesis of BSG involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with sec-butylamine to form N-(sec-butyl)-4-bromobenzenesulfonamide. This intermediate is then reacted with 4-ethoxyphenylglycine to form BSG. The overall synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
特性
IUPAC Name |
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O4S/c1-4-15(3)22-20(24)14-23(17-8-10-18(11-9-17)27-5-2)28(25,26)19-12-6-16(21)7-13-19/h6-13,15H,4-5,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXYNHFMRCYUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=C(C=C1)OCC)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)


![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)

![{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5116626.png)
![1-cyclohexyl-4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5116629.png)


![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5116676.png)
![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)